molecular formula C17H39NO4P+ B1195590 ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt

ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt

Cat. No.: B1195590
M. Wt: 352.5 g/mol
InChI Key: QBHFVMDLPTZDOI-UHFFFAOYSA-O
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Description

ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is a chemical compound with the molecular formula C17H39NO4P+. It is known for its unique structure, which includes a dodecoxy group, a phosphoryl group, and a trimethylazanium group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt typically involves the reaction of dodecanol with phosphoryl chloride to form dodecoxyphosphoryl chloride. This intermediate is then reacted with 2-hydroxyethyltrimethylammonium chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and intermediates safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction may produce corresponding alcohols.

Scientific Research Applications

ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt involves its interaction with specific molecular targets. The phosphoryl group can interact with various enzymes and proteins, modulating their activity. The trimethylazanium group can facilitate the compound’s binding to negatively charged biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Oleoylglycerophosphocholine: This compound has a similar structure but includes an oleoyl group instead of a dodecoxy group.

    2-Acyl-sn-glycero-3-phosphocholine: Another similar compound with variations in the acyl group.

Uniqueness

ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dodecoxy group provides hydrophobic characteristics, while the phosphoryl and trimethylazanium groups offer hydrophilic and ionic properties, respectively.

Properties

Molecular Formula

C17H39NO4P+

Molecular Weight

352.5 g/mol

IUPAC Name

2-[dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/p+1

InChI Key

QBHFVMDLPTZDOI-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C

Synonyms

DDPPC
dodecyl phosphocholine
dodecylphosphocholine
dodecylphosphorylcholine
FC12 compound
foscholine-12
laurylphosphorylcholine
n-dodecylphosphorylcholine

Origin of Product

United States

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